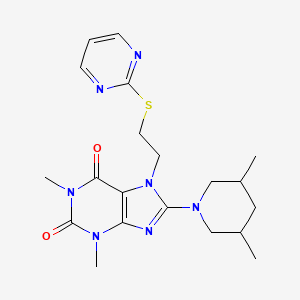![molecular formula C29H33N3O3 B2432879 4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid CAS No. 2413716-15-9](/img/structure/B2432879.png)
4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCMDC-135051 is a highly selective and potent inhibitor of the protein kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood-stage Plasmodium falciparum . This compound has shown promising potential as a lead compound for the development of new antimalarials with a novel mechanism of action .
Preparation Methods
The synthesis of TCMDC-135051 involves a series of chemical reactions, including the formation of a 7-azaindole-based scaffold . The synthetic route typically involves the following steps:
Formation of the 7-azaindole scaffold: This step involves the cyclization of appropriate precursors to form the core structure.
Functionalization of the scaffold: Various functional groups are introduced to the scaffold to enhance its activity and selectivity.
Purification and characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial production methods for TCMDC-135051 would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
TCMDC-135051 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its activity and stability.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of TCMDC-135051 with modified activity and selectivity .
Scientific Research Applications
TCMDC-135051 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationship of protein kinase inhibitors.
Mechanism of Action
TCMDC-135051 exerts its effects by inhibiting the protein kinase PfCLK3, which is essential for the regulation of RNA splicing in Plasmodium falciparum . The compound binds to the active site of PfCLK3, preventing its phosphorylation activity and disrupting the processing of parasite RNA . This leads to the rapid killing of the parasite at various stages of its life cycle, including the trophozoite, schizont, and gametocyte stages .
Comparison with Similar Compounds
TCMDC-135051 is unique in its high selectivity and potency as a PfCLK3 inhibitor. Similar compounds include:
Compound 4: A covalent inhibitor of PfCLK3 with improved kinase selectivity and efficacy.
Altiratinib: Originally developed to treat glioblastoma, this compound has shown broad-spectrum activity against apicomplexans.
Compared to these compounds, TCMDC-135051 has demonstrated significant antiparasiticidal activity with minimal off-target toxicity, making it a promising lead compound for the development of new antimalarials .
Properties
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPRHHLSQBUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B2432798.png)


![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2432805.png)

![4-ethoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2432809.png)
![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2432818.png)

